molecular formula C10H19NO B13162694 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL

1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL

Cat. No.: B13162694
M. Wt: 169.26 g/mol
InChI Key: LHBZUJRMISQMDD-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)bicyclo[221]heptan-2-YL]ethan-1-OL is a bicyclic compound with a unique structure that includes both an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a bicyclo[2.2.1]heptane derivative.

    Functionalization: Introduction of the aminomethyl group is achieved through a series of reactions, including amination and reduction.

    Hydroxylation: The hydroxyl group is introduced via oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the aminomethyl group.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another similar compound with different substituents on the bicyclic framework.

Uniqueness

1-[2-(Aminomethyl)bicyclo[221]heptan-2-YL]ethan-1-OL is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]ethanol

InChI

InChI=1S/C10H19NO/c1-7(12)10(6-11)5-8-2-3-9(10)4-8/h7-9,12H,2-6,11H2,1H3

InChI Key

LHBZUJRMISQMDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC2CCC1C2)CN)O

Origin of Product

United States

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